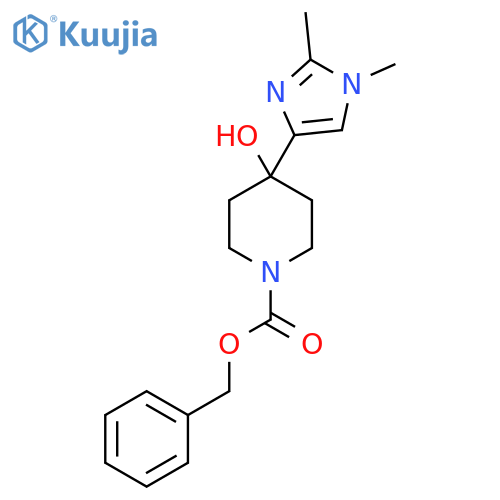

Cas no 1956335-47-9 (Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate)

1956335-47-9 structure

商品名:Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate

CAS番号:1956335-47-9

MF:C18H23N3O3

メガワット:329.39352440834

CID:4816388

Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate

-

- インチ: 1S/C18H23N3O3/c1-14-19-16(12-20(14)2)18(23)8-10-21(11-9-18)17(22)24-13-15-6-4-3-5-7-15/h3-7,12,23H,8-11,13H2,1-2H3

- InChIKey: MIYVPSQHYONXES-UHFFFAOYSA-N

- ほほえんだ: OC1(C2=CN(C)C(C)=N2)CCN(C(=O)OCC2C=CC=CC=2)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 431

- トポロジー分子極性表面積: 67.6

- 疎水性パラメータ計算基準値(XlogP): 1.3

Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A129008335-5g |

Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate |

1956335-47-9 | 97% | 5g |

$1062.84 | 2023-09-02 | |

| Chemenu | CM513528-1g |

Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate |

1956335-47-9 | 97% | 1g |

$326 | 2023-01-02 |

Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

1956335-47-9 (Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量